

Molecular formula and structure of Isopropyl lauroyl sarcosinate (C18H35NO3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl lauroyl sarcosinate*

Cat. No.: B1623833

[Get Quote](#)

An In-Depth Technical Guide to Isopropyl Lauroyl Sarcosinate (C18H35NO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl lauroyl sarcosinate (ILS) is a synthetically derived amino acid ester with the molecular formula C18H35NO3.^{[1][2][3]} Primarily utilized in the cosmetics and personal care industries as an emollient, surfactant, and texture enhancer, its unique chemical structure offers potential for broader applications in scientific research and pharmaceutical sciences.^{[2][4][5][6]} This technical guide provides a comprehensive overview of the molecular and structural characteristics of **Isopropyl lauroyl sarcosinate**, its synthesis, and its physicochemical properties. While direct research into its biological activity is limited, this document explores the known biological relevance of its constituent moieties, sarcosine and lauric acid, to provide a basis for future investigation in drug development and delivery.

Molecular Structure and Properties

Isopropyl lauroyl sarcosinate is the isopropyl ester of N-lauroylsarcosine. Its structure consists of a lauroyl (C12) fatty acid chain linked to sarcosine (N-methylglycine) via an amide bond, with the carboxylic acid group of sarcosine esterified with isopropanol.^{[4][6]} This amphiphilic nature, with a lipophilic fatty acid tail and a more polar amino acid ester headgroup, dictates its surfactant properties and its utility as an emollient.

Quantitative Physicochemical Data

A summary of the key quantitative data for **Isopropyl lauroyl sarcosinate** is presented in Table 1.

Property	Value	Source
Molecular Formula	C18H35NO3	[1] [2] [3]
Molecular Weight	313.48 g/mol	[1] [2] [7]
CAS Number	230309-38-3	[1] [2] [7]
IUPAC Name	propan-2-yl 2-[dodecanoyl(methyl)amino]acetate	[1] [2] [7]
Appearance	Colorless to light yellow, transparent liquid	[3] [4] [6]
Boiling Point	409.0 ± 28.0 °C (Predicted)	[2]
Density	0.938 g/cm³	[2]
Water Solubility	25 µg/L at 20°C	[2]
LogP	5.8 at 25°C	[2]

Molecular Structure Diagram

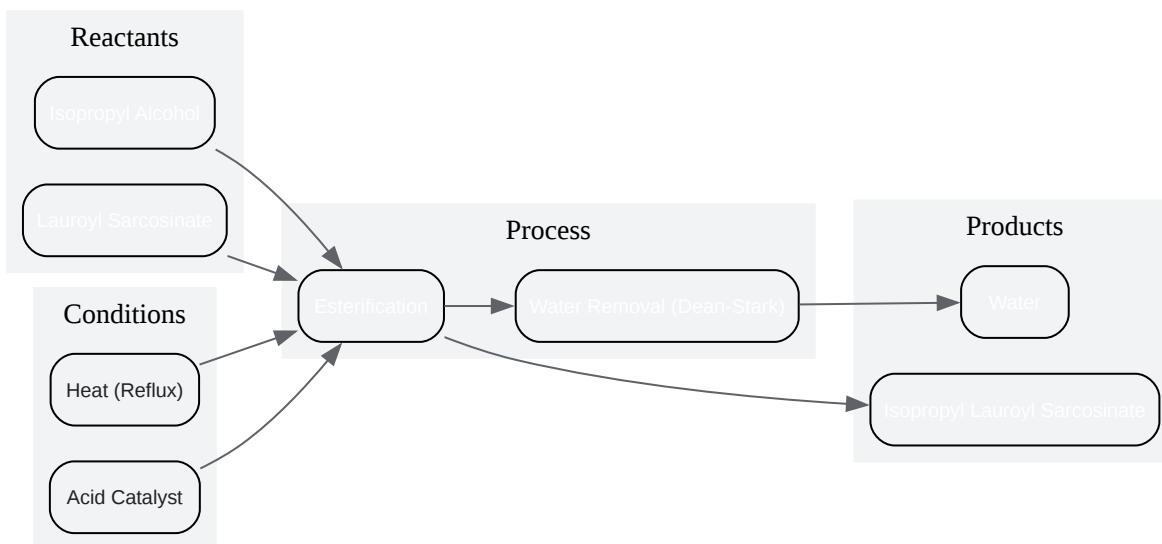
The following diagram illustrates the two-dimensional chemical structure of **Isopropyl lauroyl sarcosinate**.

Caption: 2D structure of **Isopropyl lauroyl sarcosinate**.

Experimental Protocols

Synthesis of Isopropyl Lauroyl Sarcosinate

The synthesis of **Isopropyl lauroyl sarcosinate** is achieved through the esterification of lauroyl sarcosinate with isopropyl alcohol.[\[4\]](#) While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:


Materials:

- Lauroyl sarcosinate
- Isopropyl alcohol (in excess)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Anhydrous sodium sulfate
- Sodium bicarbonate solution
- Organic solvent (e.g., toluene)
- Dean-Stark apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve lauroyl sarcosinate in a suitable organic solvent such as toluene.
- Add an excess of isopropyl alcohol to the reaction mixture.
- Add a catalytic amount of a strong acid catalyst.
- Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.
- Wash the organic layer with brine to remove any remaining aqueous impurities.
- Dry the organic layer over anhydrous sodium sulfate.

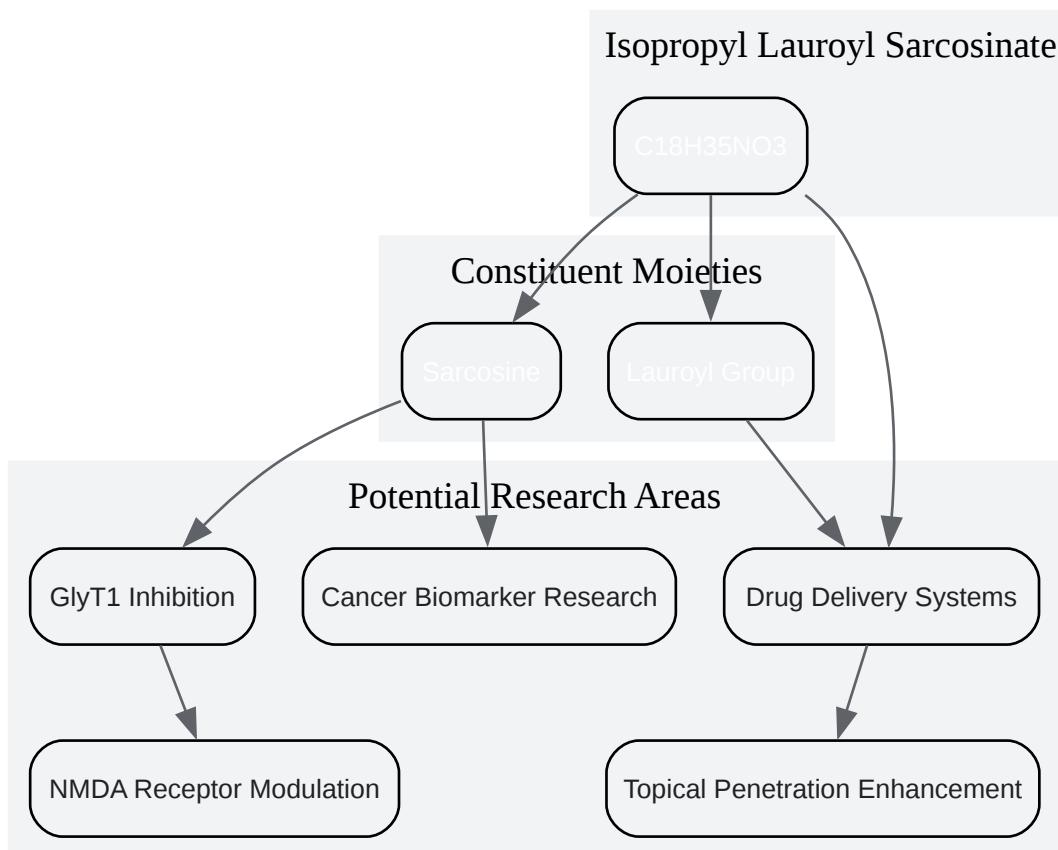
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **Isopropyl lauroyl sarcosinate**.
- The product can be further purified by vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Isopropyl lauroyl sarcosinate**.

Potential Relevance in Drug Development

While **Isopropyl lauroyl sarcosinate** itself has not been extensively studied for direct pharmacological activity, its constituent parts, particularly sarcosine, have garnered significant interest in the scientific community.


Sarcosine as a Bioactive Molecule

Sarcosine (N-methylglycine) is an endogenous amino acid derivative that plays a role in various metabolic pathways.^[5] It is known to be an inhibitor of the glycine transporter 1 (GlyT1), which leads to increased synaptic levels of glycine.^{[8][9]} This mechanism is of interest

in the treatment of schizophrenia, as glycine is a co-agonist at the NMDA receptor, and enhancing NMDA receptor function has been proposed as a therapeutic strategy.[8][9][10] Furthermore, sarcosine has been investigated as a potential biomarker for prostate cancer progression.[5][11]

Lauroyl Sarcosinates in Drug Delivery

The amphiphilic nature of lauroyl sarcosinate and its derivatives makes them suitable for use as surfactants and penetration enhancers in topical formulations. Studies on sodium lauroyl sarcosinate have shown its ability to form vesicles and micelle-like aggregates that can encapsulate and transport small drug molecules through the skin.[12] Research on lauryl sarcosinate-dodecyl sulfate catanionic liposomes has demonstrated their potential for the efficient entrapment and pH-dependent release of anticancer drugs.[1] These properties suggest that **Isopropyl lauroyl sarcosinate** could be explored as an excipient in novel drug delivery systems, particularly for topical or transdermal applications.

[Click to download full resolution via product page](#)

Caption: Potential research pathways for **Isopropyl lauroyl sarcosinate**.

Safety and Toxicology

Isopropyl lauroyl sarcosinate is generally considered safe for use in cosmetic products.^[4] It is reported to be non-irritating and non-comedogenic.^[4] Safety data sheets indicate that the pure substance does not meet the criteria for GHS hazard classification. However, as with any chemical, appropriate laboratory safety precautions should be taken when handling the pure compound.

Conclusion

Isopropyl lauroyl sarcosinate is a well-characterized molecule with established applications in the cosmetics industry. For the research and drug development community, its potential extends beyond its current uses. The biological activity of its sarcosine component and the surfactant properties imparted by the lauroyl group suggest promising avenues for investigation in neuropharmacology and as an excipient in advanced drug delivery systems. Further research is warranted to fully elucidate the biological effects of **Isopropyl lauroyl sarcosinate** and to explore its utility in pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Base-triggerable lauryl sarcosinate–dodecyl sulfate catanionic liposomes: structure, biophysical characterization, and drug entrapment/release studies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. bocsci.com [bocsci.com]
- 3. SID 163642112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Isopropyl Lauroyl Sarcosinate | Cosmetic Ingredients Guide [ci.guide]

- 7. Isopropyl lauroyl sarcosinate | C18H35NO3 | CID 9926846 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. bocsci.com [bocsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) - PMC
[pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Molecular formula and structure of Isopropyl lauroyl sarcosinate (C18H35NO3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1623833#molecular-formula-and-structure-of-isopropyl-lauroyl-sarcosinate-c18h35no3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

